molecular formula CH3NO2 B1208785 Carbamic acid CAS No. 463-77-4

Carbamic acid

Cat. No.: B1208785
CAS No.: 463-77-4
M. Wt: 61.040 g/mol
InChI Key: KXDHJXZQYSOELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a unique molecule that can be seen as both an amine and a carboxylic acid. This dual nature makes it an interesting subject of study in various fields of chemistry and biology. Carbamic acid is typically unstable at temperatures above 250 K (-23°C), decomposing into ammonia (NH₃) and carbon dioxide (CO₂) .

Preparation Methods

Carbamic acid can be synthesized through several methods:

Chemical Reactions Analysis

Carbamic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include ammonia, carbon dioxide, and various alcohols. The major products formed from these reactions are ammonium carbamate, carbamate esters, and substituted carbamic acids .

Properties

CAS No.

463-77-4

Molecular Formula

CH3NO2

Molecular Weight

61.040 g/mol

IUPAC Name

carbamic acid

InChI

InChI=1S/CH3NO2/c2-1(3)4/h2H2,(H,3,4)

InChI Key

KXDHJXZQYSOELW-UHFFFAOYSA-N

SMILES

C(=O)(N)O

Canonical SMILES

C(=O)(N)O

Key on ui other cas no.

463-77-4

physical_description

Solid

Related CAS

1111-78-0 (ammonium salt)
4366-93-2 (potassium salt)

Synonyms

ammonium carbamate
calcium carbamate
carbamic acid
carbamic acid, ammonia salt
carbamic acid, calcium salt
carbamic acid, potassium salt
carbamic acid, sodium salt
potassium carbamate
sodium carbamate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbamic acid
Reactant of Route 2
Carbamic acid
Reactant of Route 3
Carbamic acid
Reactant of Route 4
Carbamic acid
Reactant of Route 5
Carbamic acid
Reactant of Route 6
Carbamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.